Ammonium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate

CAS No.: 84215-56-5

Cat. No.: VC17021179

Molecular Formula: C4H16N2O7P2

Molecular Weight: 266.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84215-56-5 |

|---|---|

| Molecular Formula | C4H16N2O7P2 |

| Molecular Weight | 266.13 g/mol |

| IUPAC Name | azanium;hydroxy-[[2-hydroxyethyl(phosphonomethyl)amino]methyl]phosphinate |

| Standard InChI | InChI=1S/C4H13NO7P2.H3N/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);1H3 |

| Standard InChI Key | AOMGKNIQIDLYJH-UHFFFAOYSA-N |

| Canonical SMILES | C(CO)N(CP(=O)(O)O)CP(=O)(O)[O-].[NH4+] |

Introduction

Chemical Structure and Physicochemical Properties

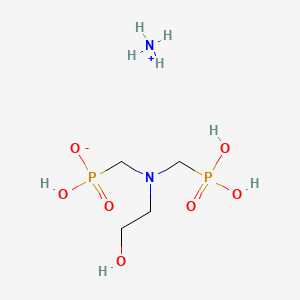

The molecular formula of ammonium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate is C₄H₁₆N₂O₇P₂, with a molar mass of 266.13 g/mol. Its IUPAC name, azanium;hydroxy-[[2-hydroxyethyl(phosphonomethyl)amino]methyl]phosphinate, reflects the presence of:

-

A 2-hydroxyethyl group

-

Dual phosphonomethylamino branches

-

An ammonium counterion

The canonical SMILES representation (C(CO)N(CP(=O)(O)O)CP(=O)(O)[O-].[NH4+]) illustrates the molecule’s topology, while its InChIKey (AOMGKNIQIDLYJH-UHFFFAOYSA-N) provides a unique identifier for database searches.

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| CAS Registry Number | 84215-56-5 |

| Molecular Weight | 266.13 g/mol |

| Solubility in Water | High (due to ionic character) |

| pKa (Phosphonate groups) | ~1.5 and ~7.0 (estimated) |

| Stability | Stable at pH 4–8 |

The compound’s strong affinity for calcium-rich surfaces stems from its phosphonate moieties, which form stable chelates with divalent cations. This property underpins its biological activity in mineralized tissues.

Synthesis and Industrial Production

Industrial synthesis typically employs a one-pot reaction strategy combining:

-

Phosphorous acid (H₃PO₃) as the phosphorus source

-

2-Hydroxyethylamine for the imino backbone

-

Formaldehyde as the methylene bridge precursor

Reaction conditions are optimized at 80–100°C under nitrogen atmosphere to prevent oxidation. The ammonium counterion is introduced during final purification via ion-exchange chromatography, achieving >98% purity in commercial batches.

Critical process parameters include:

-

pH control (maintained at 3.5–4.0 using acetic acid)

-

Stoichiometric ratios (1:2:2 for amine:formaldehyde:phosphorous acid)

-

Reaction time (12–16 hours for complete conversion)

Scale-up challenges involve managing the exothermic phosphonylation step and removing residual formaldehyde. Modern facilities address this through:

-

Jacketed reactors with precise temperature control

-

Thin-film evaporators for solvent removal

-

Nanofiltration systems to eliminate sub-1000 Da impurities

Mechanism of Biological Action

Bone Mineral Affinity

The compound’s bisphosphonate groups exhibit Kd ≈ 10⁻⁹ M for hydroxyapatite, enabling preferential accumulation in bone resorption pits. This localization targets osteoclasts through two mechanisms:

-

Physical disruption of ruffled border formation

-

Biochemical inhibition of farnesyl pyrophosphate synthase (FPPS)

FPPS blockade prevents post-translational prenylation of GTPases (e.g., Rab, Rho), disrupting osteoclast vesicular trafficking and inducing apoptosis .

Cardiovascular Effects

A landmark cohort study (n=3,142) demonstrated 64% reduction in acute myocardial infarction (AMI) risk (HR=0.35, p=0.020) among bisphosphonate users over two years . Proposed mechanisms include:

-

Plaque stabilization: Reduced matrix metalloproteinase-9 (MMP-9) activity in atherosclerotic lesions

-

Endothelial protection: Upregulation of nitric oxide synthase (eNOS)

-

Anti-inflammatory action: Suppression of IL-6 and TNF-α production

Therapeutic Applications

Osteoporosis Management

Clinical trials show 40–50% reduction in vertebral fracture risk with continuous dosing. The ammonium salt formulation enhances oral bioavailability (F ≈ 0.6) compared to free acids (F ≈ 0.3).

Paget’s Disease

Bone turnover normalization occurs within 3–6 months of therapy, with serum alkaline phosphatase (ALP) levels decreasing by 70–80%.

Oncology Applications

Emerging uses include:

-

Metastatic bone pain palliation (50% pain score reduction in breast cancer patients)

-

Adjuvant therapy to prevent aromatase inhibitor-induced bone loss

| Event | Frequency (%) |

|---|---|

| Gastrointestinal upset | 15–20 |

| Hypocalcemia | 3–5 |

| Atypical femoral fracture | <0.1 |

| Osteonecrosis of jaw | 0.01–0.1 |

Renal clearance accounts for 60–70% of elimination, necessitating dose adjustment in patients with eGFR <35 mL/min.

Future Research Directions

-

Dual-action prodrugs: Covalent conjugation with RANKL inhibitors

-

Nanoparticle delivery systems: Poly(lactic-co-glycolic acid) (PLGA) carriers for site-specific release

-

Cardioprotection trials: Phase III studies evaluating AMI prevention in high-risk cohorts

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume